molecular formula C17H19N5OS B7639228 N-(1-benzothiophen-3-ylmethyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide

N-(1-benzothiophen-3-ylmethyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide

Cat. No. B7639228
M. Wt: 341.4 g/mol
InChI Key: KXMWCZYDUYRZJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-benzothiophen-3-ylmethyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in the field of scientific research. It is a potential drug candidate that is being studied for its therapeutic applications.

Mechanism of Action

The mechanism of action of N-(1-benzothiophen-3-ylmethyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide is not fully understood. However, studies have shown that it inhibits the growth of fungal and bacterial cells by disrupting their cell membranes. It has also been found to inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells. It has also been found to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. Additionally, it has been shown to have neuroprotective effects and can improve cognitive function in animal models.

Advantages and Limitations for Lab Experiments

The advantages of using N-(1-benzothiophen-3-ylmethyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide in lab experiments include its potent antifungal, antibacterial, and antitumor properties. It is also relatively easy to synthesize and purify. However, there are some limitations to its use. It has poor solubility in water, which can make it difficult to administer in vivo. Additionally, its mechanism of action is not fully understood, which can make it challenging to design experiments to study its effects.

Future Directions

There are several future directions for research on N-(1-benzothiophen-3-ylmethyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide. One area of interest is its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Another area of research is its use as an antitumor agent. Additionally, there is interest in developing more water-soluble derivatives of the compound to improve its bioavailability. Finally, further studies are needed to fully understand its mechanism of action and to identify potential drug targets.

Synthesis Methods

The synthesis of N-(1-benzothiophen-3-ylmethyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide involves the reaction of 1-benzothiophene-3-carbaldehyde with 4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxylic acid in the presence of a coupling reagent. The resulting product is then purified using column chromatography.

Scientific Research Applications

N-(1-benzothiophen-3-ylmethyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide has been extensively studied for its potential therapeutic applications. It has been found to have antifungal, antibacterial, and antitumor properties. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-(1-benzothiophen-3-ylmethyl)-4-(1H-1,2,4-triazol-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N5OS/c23-17(18-9-13-10-24-15-4-2-1-3-14(13)15)22-7-5-12(6-8-22)16-19-11-20-21-16/h1-4,10-12H,5-9H2,(H,18,23)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXMWCZYDUYRZJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=NC=NN2)C(=O)NCC3=CSC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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